4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640878-44-8
Cat. No.: VC11844953
Molecular Formula: C16H21FN2O2
Molecular Weight: 292.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640878-44-8 |
|---|---|
| Molecular Formula | C16H21FN2O2 |
| Molecular Weight | 292.35 g/mol |
| IUPAC Name | [4-[(2-fluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C16H21FN2O2/c17-14-6-2-1-5-13(14)11-18-9-10-21-15(12-18)16(20)19-7-3-4-8-19/h1-2,5-6,15H,3-4,7-12H2 |
| Standard InChI Key | SEHFRVHQUVYLJL-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3F |
| Canonical SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3F |
Introduction
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including the formation of the morpholine and pyrrolidine rings, followed by the introduction of the fluorophenylmethyl group. Common methods might include:
-
Ring Formation: Morpholine and pyrrolidine rings can be formed through various cyclization reactions.
-
Amide Bond Formation: The pyrrolidine-1-carbonyl group can be attached via an amide coupling reaction.
-
Aromatic Substitution: The fluorophenylmethyl group can be introduced through nucleophilic aromatic substitution or other cross-coupling reactions.
Biological Activity
While specific biological activity data for 4-[(2-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is not available, compounds with similar structures often exhibit interesting pharmacological properties. For example, morpholine derivatives are known for their potential in treating various diseases due to their ability to interact with biological targets.
| Compound Type | Potential Biological Activity |
|---|---|
| Morpholine Derivatives | Antimicrobial, antiviral, anticancer. |
| Pyrrolidine Derivatives | Neuroprotective, anti-inflammatory. |
| Fluorophenyl Compounds | Enzyme inhibitors, receptor modulators. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume